molecular formula C20H13FN4O3S B2723462 N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide CAS No. 923677-81-0

N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2723462
CAS No.: 923677-81-0
M. Wt: 408.41
InChI Key: VLRHWUJDBKVJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is a novel synthetic compound designed for research purposes, particularly in the field of oncology and medicinal chemistry. This complex molecule features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . Research Applications and Value: This compound is of significant interest for researchers investigating new therapeutic agents, especially those targeting protein kinases. Compounds with this specific structural framework, incorporating a fluorobenzo[d]thiazole moiety linked to a substituted benzamide via a pyridinylmethyl group, have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, such as PI3K/AKT/mTOR . The strategic incorporation of fluorine and nitro groups is often utilized to fine-tune the molecule's electronic properties, binding affinity, and metabolic stability . Researchers can use this compound as a key intermediate or a reference standard in the synthesis and biological evaluation of new anti-cancer agents targeting EGFR-overexpressing cancers, such as certain aggressive breast cancers . Structural Features: • Molecular Formula: C 20 H 13 FN 4 O 3 S • Core Pharmacophore: The 6-fluorobenzo[d]thiazole ring system serves as a key heteroaromatic domain, capable of π-π stacking and hydrogen bonding with biological targets . • Linker and Tail: The N-(pyridin-4-ylmethyl)benzamide structure provides a flexible linker and a hydrophobic tail, which are designed to interact with the ATP-binding pocket of kinase targets . Handling and Usage: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O3S/c21-15-3-6-17-18(11-15)29-20(23-17)24(12-13-7-9-22-10-8-13)19(26)14-1-4-16(5-2-14)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRHWUJDBKVJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds incorporating benzothiazole derivatives. For instance, research has shown that benzothiazole-based compounds exhibit significant activity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

A study focusing on similar compounds reported promising results where derivatives showed selective cytotoxicity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, suggesting that N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide may share similar properties .

Antimicrobial Properties

Benzothiazole derivatives have also been evaluated for their antimicrobial activities. The structural features of this compound may confer significant antibacterial and antifungal properties. In vitro studies have demonstrated that compounds with similar structures possess potent activity against both Gram-positive and Gram-negative bacteria .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the benzothiazole ring.
  • Introduction of the nitro group via electrophilic substitution.
  • Coupling with pyridine derivatives to form the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Evaluation

In a recent study, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer activities using various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF7 cells, demonstrating their potential as lead compounds for further development .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of benzothiazole derivatives, where several compounds were tested against a panel of bacterial strains. The findings revealed that some derivatives showed significant inhibition zones, indicating effective antimicrobial action. This suggests that this compound could be a candidate for further exploration in antimicrobial drug development .

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with molecular targets in cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes essential for cancer cell survival and proliferation . The exact molecular pathways and targets are still under investigation, but it is known to affect pathways related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substitution Patterns

The target compound shares structural motifs with several benzothiazole- and thiazole-based amides. Key comparisons include:

Compound Name Core Structure Substituents Key Features Source
Target Compound Benzo[d]thiazole 6-F, 4-nitrobenzamide, N-(pyridin-4-ylmethyl) Dual substitution (F, NO₂); pyridylmethyl -
4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Thiazole 3,4-dichlorobenzamide, morpholinomethyl, pyridin-3-yl Chlorine substituents; morpholine flexibility
GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Thiazole 4-fluorophenylacetamide, pyridin-2-yl Fluorophenyl; pyridine positional isomer
Compound 13 (4-Nitro-N-(4-phenylthiazol-2-yl)-benzamide) Thiazole 4-nitrobenzamide, 4-phenylthiazole Nitrobenzamide; phenylthiazole
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Benzo[d]thiazole + triazole 6-methoxy, 2-nitrobenzamide, triazolylmethyl Methoxy substitution; triazole linker

Key Observations :

  • Pyridine Positional Isomerism : The pyridin-4-ylmethyl group differs from pyridin-3-yl () or pyridin-2-yl () analogs, which may alter steric interactions in target binding pockets.
  • Amide Linker Flexibility : Unlike rigid triazole-linked derivatives (), the direct amide bond in the target compound may restrict conformational freedom.
Physicochemical Properties

Comparative data on melting points, solubility, and spectroscopic features:

Compound Melting Point (°C) Solubility (PBS) ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals Source
Target Compound Not reported Not reported - - -
4d 178–180 Low 8.45 (s, pyridyl H), 3.65 (m, morpholine CH₂) 165.2 (C=O), 152.1 (thiazole)
Compound 13 210–212 Moderate 8.70 (d, NO₂-Ar H), 7.95 (s, thiazole H) 167.5 (C=O), 148.9 (thiazole)
GSK1570606A 192–194 High 8.25 (d, pyridyl H), 4.15 (s, CH₂CO) 170.1 (C=O), 160.3 (CF)

Analysis :

  • The target compound’s predicted low solubility (due to nitro and fluorinated groups) aligns with trends observed in 4d and Compound 13.
  • Pyridylmethyl substitution may enhance solubility compared to phenylthiazole derivatives ().
Challenges
  • Steric Hindrance : The pyridin-4-ylmethyl group may reduce amidation yields compared to smaller substituents ().
  • Purification : Nitro groups complicate chromatographic separation, necessitating recrystallization ().

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C18_{18}H14_{14}FN3_3O3_3S
  • Molecular Weight : 371.4 g/mol

This structure incorporates a fluorobenzothiazole moiety, a nitro group, and a pyridine derivative, which are crucial for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against a range of bacteria and fungi due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
  • Anticancer Properties :
    • Research indicates that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways. A study on thiazole derivatives revealed that modifications in the N-aryl amide group significantly affected their antitumor potency, suggesting that similar modifications in this compound could enhance its anticancer effects .
  • Enzyme Inhibition :
    • The compound has been implicated in inhibiting key enzymes involved in cancer progression. For example, thiazole derivatives have shown promise as inhibitors of Pin1, an enzyme associated with tumor growth . This suggests that this compound may also act through similar mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (like the nitro group) at specific positions on the benzene ring enhances biological activity. The fluorine atom in the benzothiazole ring is particularly important for increasing lipophilicity and improving cellular uptake .

SubstituentEffect on Activity
Nitro GroupEnhances potency against cancer cells
Fluoro GroupImproves solubility and bioavailability
Pyridine RingContributes to enzyme inhibition

Case Studies and Research Findings

  • Antimalarial Activity :
    • A related study involving thiazole analogs showed that modifications led to compounds with high antimalarial potency against Plasmodium falciparum, indicating potential for similar applications with this compound .
  • Leishmanicidal Activity :
    • The hybridization of thiazole with other scaffolds has resulted in compounds exhibiting leishmanicidal activity with low toxicity to mammalian cells. This suggests that this compound may also be explored for similar applications .
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assessments have shown that compounds with structural similarities possess low cytotoxicity towards HepG2 cell lines while maintaining high antimicrobial activity .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
Acylation4-Nitrobenzoyl chloride, pyridine, 0°C, 6h65
Alkylation4-(Bromomethyl)pyridine, K₂CO₃, DMF, 80°C, 12h52

Basic: How can researchers identify pharmacological targets for this compound?

Methodological Answer:
Target identification often combines computational docking and in vitro assays. For example:

  • Molecular Docking : Use software like AutoDock to predict binding affinity to enzymes (e.g., kinase or protease targets) based on the compound’s nitro and fluorobenzo[d]thiazole groups.
  • In Vitro Screening : Test inhibitory activity against panels like the National Cancer Institute’s 60-cell line assay to identify antiproliferative effects. Parallel assays (e.g., fluorescence polarization) can validate interactions with receptors such as metabotropic glutamate receptors (mGluR1) .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:
Contradictions often arise from substituent effects on bioavailability versus target binding. To address:

Systematic Modifications : Synthesize analogs with variations in the fluorobenzo[d]thiazole or pyridinylmethyl groups. For instance, replacing the nitro group with a trifluoromethyl group may enhance metabolic stability but reduce solubility .

Pharmacokinetic Profiling : Compare logP, plasma protein binding, and microsomal stability across analogs. Use multivariate analysis to correlate structural changes with activity .

Q. Table 2: Example SAR Data

DerivativeSubstituentIC₅₀ (nM)logP
Parent-NO₂13.63.2
Analog A-CF₃8.43.8
Analog B-OMe45.22.5

Advanced: How can crystallographic data for this compound be refined given its complex substituents?

Methodological Answer:
The nitro and fluorine groups introduce challenges in electron density mapping. Strategies include:

High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution.

SHELX Refinement : Use restraints for anisotropic displacement parameters of the nitro group and fluorine atoms. Validate with R-free values and difference Fourier maps .

Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning common in benzamide derivatives .

Advanced: What methodologies enable in vivo evaluation of this compound’s brain permeability for CNS targets?

Methodological Answer:

Radiolabeling : Synthesize a carbon-11 or fluorine-18 analog (e.g., substituting nitro with [¹¹C]methyl) for positron emission tomography (PET). Optimize specific activity (>2 GBq/μmol) to ensure detectable brain uptake .

Pharmacokinetic Studies : Conduct dynamic PET scans in non-human primates. Measure standardized uptake values (SUV) in cerebellum (mGluR1-rich region) and compare to plasma input .

Q. Table 3: Example PET Imaging Parameters

ParameterValue
Tracer[¹¹C]-Labeled analog
Brain SUV (60 min)3.8 ± 0.4
Plasma Clearance t₁/₂12 min

Advanced: How can researchers address discrepancies in reported bioactivity across assay platforms?

Methodological Answer:
Discrepancies often stem from assay conditions (e.g., pH, co-solvents) or cell line variability. Mitigation steps:

Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds across labs.

Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final) to avoid aggregation. Validate with dynamic light scattering (DLS) .

Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.